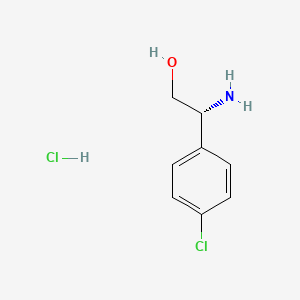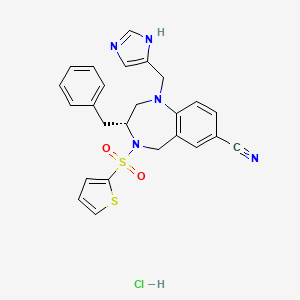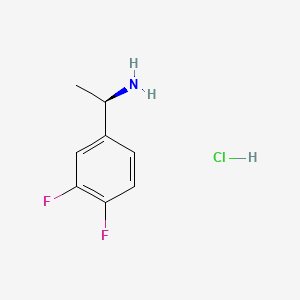
(R)-2-Amino-2-(4-chlorophényl)éthanol chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a precursor in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders. Its derivatives have shown potential as therapeutic agents.
Industry
The compound is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with 4-chlorobenzaldehyde.
Reduction: The aldehyde group of 4-chlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 4-chlorobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer. This can be done using chiral resolution agents or chromatographic techniques.
Hydrochloride Formation: Finally, the ®-2-Amino-2-(4-chlorophenyl)ethanol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)acetaldehyde
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the chlorophenyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
- 2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Uniqueness
®-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is unique due to its specific chiral configuration and the presence of a chlorine atom on the phenyl ring. This configuration imparts distinct pharmacological properties and reactivity compared to its analogs. The ®-enantiomer often exhibits different biological activity and potency compared to the (S)-enantiomer, making it particularly valuable in drug development.
Propriétés
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCNYFGCTZKFU-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)













